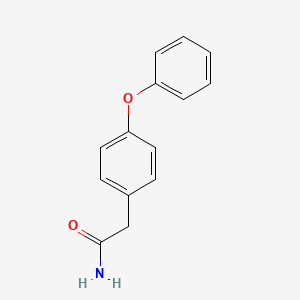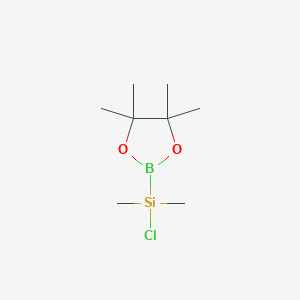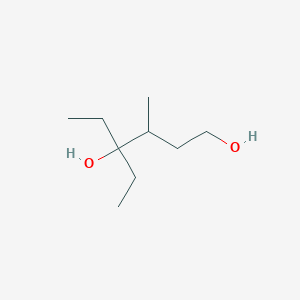
2-(4-Phenoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Phenoxyphenyl)acetamide is an organic compound belonging to the class of phenylacetamides It is characterized by the presence of a phenoxy group attached to a phenyl ring, which is further connected to an acetamide moiety
作用機序
Target of Action
It shares structural similarities with phenoxy herbicides, which are known to mimic the auxin growth hormone indoleacetic acid (iaa) and act on broad-leaf plants .
Mode of Action
Phenoxy herbicides, which have a similar structure, act by mimicking the auxin growth hormone iaa . When sprayed on broad-leaf plants, they induce rapid, uncontrolled growth, leading to the plant’s death .
Biochemical Pathways
Phenoxy herbicides, which share structural similarities, affect the auxin signaling pathway in plants .
Result of Action
Phenoxy herbicides, which share structural similarities, induce rapid, uncontrolled growth in broad-leaf plants, leading to the plant’s death .
Action Environment
Phenoxy herbicides, which share structural similarities, are widely used in agriculture, indicating that they are likely stable under various environmental conditions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Phenoxyphenyl)acetamide typically involves the reaction of 4-phenoxyaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate, which is then treated with ammonia to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or acetone
Reaction Time: 2-4 hours
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors to ensure precise control over reaction conditions, leading to higher yields and purity. The key steps include:
Preparation of 4-Phenoxyaniline: This is synthesized from phenol and 4-chloronitrobenzene via a nucleophilic aromatic substitution reaction.
Acetylation: The 4-phenoxyaniline is then acetylated using chloroacetyl chloride in the presence of a base.
Amidation: The intermediate is treated with ammonia to form the final product.
化学反応の分析
Types of Reactions
2-(4-Phenoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding phenoxy acids.
Reduction: Reduction of the amide group can yield amines.
Substitution: The phenoxy group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Electrophilic reagents such as bromine or nitric acid.
Major Products
Oxidation: Phenoxybenzoic acid
Reduction: 2-(4-Phenoxyphenyl)ethylamine
Substitution: Brominated or nitrated derivatives
科学的研究の応用
2-(4-Phenoxyphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: Used as a precursor in the synthesis of potential therapeutic agents, including kinase inhibitors and anti-inflammatory drugs.
Material Science: Employed in the development of polymers and resins with enhanced thermal and mechanical properties.
Biological Studies: Investigated for its role in modulating enzyme activities and as a ligand in receptor binding studies.
類似化合物との比較
Similar Compounds
- 2-(2,4-Dichlorophenoxy)acetamide
- 2-(4-Methoxyphenoxy)acetamide
- 2-(4-Bromophenoxy)acetamide
Uniqueness
2-(4-Phenoxyphenyl)acetamide
特性
IUPAC Name |
2-(4-phenoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c15-14(16)10-11-6-8-13(9-7-11)17-12-4-2-1-3-5-12/h1-9H,10H2,(H2,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNSONABRYVHBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(2,6-Diisopropyl-phenyl)-[6-(2,4,6-triisopropyl-phenyl)-pyridin-2-yl]-amine](/img/structure/B6289189.png)
![(3AR,8aR)-6-hydroxy-2,2-dimethyl-4,4,8,8-tetra(naphthalen-2-yl)tetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine 6-oxide](/img/structure/B6289199.png)




